molecular formula C11H18N4O B13491617 2-(2-(1h-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide

2-(2-(1h-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide

Cat. No.: B13491617
M. Wt: 222.29 g/mol
InChI Key: GSKMXBAUPJYDRL-UHFFFAOYSA-N
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Description

2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide is a heterocyclic compound that features a pyrazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the pyrazole ring imparts unique chemical properties, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide typically involves the cyclocondensation of acetylenic ketones with hydrazines. This reaction can be carried out under various conditions, including the use of catalysts and solvents to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide is unique due to its specific structural features, including the presence of both a pyrazole ring and a cyclopentane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

1-amino-2-(2-pyrazol-1-ylethyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C11H18N4O/c12-10(16)11(13)5-1-3-9(11)4-8-15-7-2-6-14-15/h2,6-7,9H,1,3-5,8,13H2,(H2,12,16)

InChI Key

GSKMXBAUPJYDRL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(C(=O)N)N)CCN2C=CC=N2

Origin of Product

United States

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